molecular formula C31H41NO4 B1667749 Bardoxolone CAS No. 218600-44-3

Bardoxolone

Cat. No. B1667749
CAS RN: 218600-44-3
M. Wt: 491.7 g/mol
InChI Key: TXGZJQLMVSIZEI-UQMAOPSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bardoxolone is an investigational, once-daily, orally administered activator of Nrf2. It is in development for the treatment of Alport syndrome and autosomal dominant polycystic kidney disease (ADPKD) . It is a synthetic triterpenoid and a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress .


Synthesis Analysis

A shortened synthesis and SAR profiling of Bardoxolone has been reported, enabling the design of analogues that react irreversibly with model thiols, as well as the model protein glutathione S-transferase P1 .


Molecular Structure Analysis

The molecular formula of Bardoxolone is C32H43NO4 .


Chemical Reactions Analysis

Bardoxolone methyl has been shown to react irreversibly with model thiols, as well as the model protein glutathione S-transferase P1 . It has also been used to enable targeted protein degradation of BRD4 .


Physical And Chemical Properties Analysis

The molecular weight of Bardoxolone is 505.69 .

Scientific Research Applications

Targeted Protein Degradation

Bardoxolone has been used in the field of targeted protein degradation (TPD), a powerful tool in drug discovery for the perturbation of protein levels using heterobifunctional small molecules . Specifically, it has been used to enable efficient proteasome-mediated degradation of BRD4, a protein that plays key roles in cell growth, inflammation, and cancer .

E3 Ligase Recruitment

Bardoxolone plays a crucial role in the recruitment of E3 ligases, which are essential for the ubiquitination and subsequent degradation of proteins . This is particularly important in the development of proteolysis-targeting chimeras (PROTACs), a type of drug that induces the degradation of specific proteins .

Chronic Kidney Disease Treatment

In a study named TSUBAKI, Bardoxolone methyl significantly increased measured and estimated glomerular filtration rates (GFR) in patients with multiple forms of chronic kidney disease (CKD), including Japanese patients with type 2 diabetes and stage 3–4 CKD .

NRF2 Pathway Activation

Bardoxolone methyl targets the nuclear factor erythroid 2–related factor 2 pathway (NRF2 pathway), which is a key effector molecule regulating the expression of antioxidant enzymes . This has implications for the treatment of diseases related to oxidative stress.

Genetic Polymorphism Analysis

The impact of the regulatory single nucleotide polymorphism, rs6721961, on the effects of bardoxolone methyl was investigated in the TSUBAKI study . The results suggested that the efficacy and safety of bardoxolone methyl are unaffected by the rs6721961 polymorphism-617 (C→A) genotype .

SARS-CoV-2 Research

Bardoxolone methyl and bardoxolone have been used in the treatment of cells infected with SARS-CoV-2 . This suggests potential applications in the research and treatment of COVID-19.

Mechanism of Action

Target of Action

Bardoxolone, also known as CDDO, is a synthetic triterpenoid that primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 plays a crucial role in cellular defense against oxidative stress .

Mode of Action

Bardoxolone is a potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells under high levels of intrinsic oxidative stress . In contrast, in normal cells, Bardoxolone induces protective antioxidant and anti-inflammatory responses . It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways .

Biochemical Pathways

Bardoxolone activates the Keap1-Nrf2-ARE pathway , which plays a significant role in defense responses against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which can scavenge free radicals and restore misfolded proteins to their normal conformation .

Result of Action

Bardoxolone has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies . It also induces apoptosis in cancer cells, potentially protecting the kidneys from cellular senescence . Furthermore, Bardoxolone treatment significantly impedes the impact of hyperglycemic insults on mitochondrial membrane potential, ROS production, and mitochondrial oxygen consumption rate (OCR) in cells .

Action Environment

The efficacy and safety of Bardoxolone can be influenced by various environmental factors. For instance, a phase 3 study was prematurely terminated due to an increased risk for heart failure, which was considered to have been caused by early-onset fluid overload This suggests that the patient’s cardiovascular status can influence the compound’s action and efficacy

Safety and Hazards

Bardoxolone’s effects on albuminuria, blood pressure, and other parameters have raised concerns about its long-term efficacy and safety in patients with Alport syndrome . Bardoxolone’s effect on body weight has implications for pediatric patients . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Bardoxolone is currently under investigation for its potential in slowing the progression of chronic kidney disease and reducing the risk of progression to kidney failure when used chronically in patients with Alport syndrome . There are also ongoing studies on Bardoxolone’s effect on body weight for pediatric patients .

properties

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZJQLMVSIZEI-UQMAOPSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025273
Record name Bardoxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation.
Record name Bardoxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12651
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bardoxolone

CAS RN

218600-44-3
Record name Bardoxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bardoxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12651
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 218600-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bardoxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARDOXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bardoxolone
Reactant of Route 2
Bardoxolone
Reactant of Route 3
Bardoxolone
Reactant of Route 4
Bardoxolone
Reactant of Route 5
Bardoxolone
Reactant of Route 6
Bardoxolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.